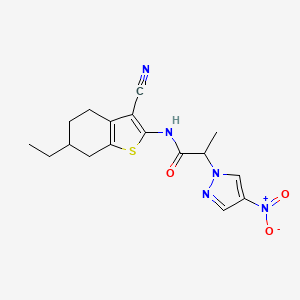

![molecular formula C18H17F4N3O3S B4629805 4-[(4-氟苯基)磺酰基]-N-[3-(三氟甲基)苯基]-1-哌嗪甲酰胺](/img/structure/B4629805.png)

4-[(4-氟苯基)磺酰基]-N-[3-(三氟甲基)苯基]-1-哌嗪甲酰胺

描述

Synthesis Analysis

The synthesis of related piperazine derivatives involves various chemical reactions, including the connection of thiadiazol with N-substituted piperazine. Optimal conditions for such syntheses involve specific solvents and acid acceptors at controlled temperatures to achieve high yields. For instance, the synthesis of certain derivatives achieved a 75% yield under specific conditions, indicating the importance of reaction parameters in synthesizing piperazine compounds (Wu Qi, 2014).

Molecular Structure Analysis

X-ray crystallography provides detailed information on molecular structures, including the arrangement of atoms and the spatial configuration of compounds. For example, the crystal structure of a phenyl-piperazine-1-sulfonamide derivative revealed a monoclinic system with specific lattice parameters and molecular interactions, such as hydrogen bonds and π-π stacking interactions (M. Berredjem et al., 2010).

Chemical Reactions and Properties

Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution, fluorination, and sulfomethylation, to modify their chemical properties for different applications. These reactions are crucial for developing compounds with targeted biological activities or physical properties. For example, nucleophilic substitution reactions have been utilized to synthesize N-sulfonated derivatives with potential antibacterial properties (M. Abbasi et al., 2020).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in various environments and applications. These properties are influenced by the molecular structure and substituent groups present on the piperazine ring.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the applications of piperazine derivatives in medicinal chemistry and other fields. For instance, the sulfomethylation of piperazine and polyazamacrocycles leads to products with varied numbers of methanesulfonate groups, demonstrating the impact of chemical modifications on the properties of piperazine compounds (J. van Westrenen & A. Sherry, 1992).

科学研究应用

多巴胺摄取系统放射示踪剂合成

4-[(4-氟苯基)磺酰基]-N-[3-(三氟甲基)苯基]-1-哌嗪甲酰胺通过[18F]GBR 13119等衍生物,展示了作为多巴胺摄取系统放射示踪剂的潜力。[18F]GBR 13119已合成出高放射化学产率和纯度,表明其适用于正电子发射断层扫描(PET)研究,以探索与多巴胺相关的脑神经通路(Haka et al., 1989)。

抗菌和抗增殖活性

该化学结构经过调整,产生了对各种病原体具有显著抗菌活性的衍生物,展示了其作为开发新型抗菌剂框架的潜力。例如,某些衍生物已对玉米赤霉菌、满洲赤霉菌和尖孢镰刀菌表现出有希望的结果,突出了该化合物在对抗微生物感染方面的多功能性(吴琦,2014)。此外,带有二硫代氨基甲酸酯部分的磺酰胺-1,2,3-三唑衍生物对癌细胞系表现出中等至良好的抗增殖活性,表明在癌症治疗研究中具有潜力(董军福等,2017)。

合成中的对映选择性催化

衍生物还被开发为用于N-芳基亚胺氢硅烷化的对映选择性很高的路易斯碱催化剂,其中芳磺酰基在实现高产率和对映选择性方面发挥着至关重要的作用。该应用表明了其在对映体纯化合物的合成中的重要性,这对药物和材料科学至关重要(王周宇等,2006)。

[18F]DASA-23对胶质瘤的PET成像

[18F]DASA-23是一种新型放射性药物,衍生自4-[(4-氟苯基)磺酰基]-N-[3-(三氟甲基)苯基]-1-哌嗪甲酰胺,可通过PET成像靶向胶质瘤中的丙酮酸激酶M2水平。该应用突出了该化合物在非侵入性地描绘低级别和高级别胶质瘤方面的潜力,为肿瘤代谢提供了见解,并促进了个性化治疗计划(C. Patel等,2019)。

属性

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3S/c19-14-4-6-16(7-5-14)29(27,28)25-10-8-24(9-11-25)17(26)23-15-3-1-2-13(12-15)18(20,21)22/h1-7,12H,8-11H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMYAFOBXJUDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)

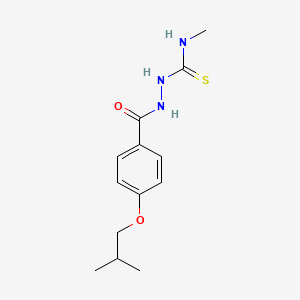

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)

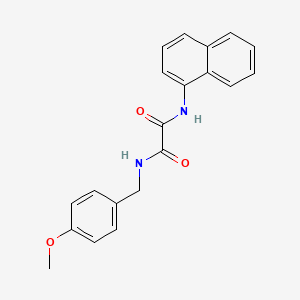

![3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4629764.png)

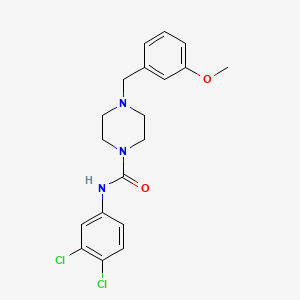

![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide](/img/structure/B4629766.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)

![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)

![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)

![(4-{5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4629798.png)

![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)

![2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)